molecular formula C6H8ClFN2 B13036585 2-FLuorobenzene-1,4-diaminedihydrochloride

2-FLuorobenzene-1,4-diaminedihydrochloride

Cat. No.: B13036585
M. Wt: 162.59 g/mol
InChI Key: GVMXNUZAIYYGRQ-UHFFFAOYSA-N
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Description

2-Fluorobenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2FN2 It is a fluorinated aromatic amine, which means it contains a benzene ring with fluorine and amine groups attached

Preparation Methods

The synthesis of 2-fluorobenzene-1,4-diamine dihydrochloride typically involves the diazotization of aniline hydrochloride followed by a reaction with fluoboric acid. The process can be summarized as follows:

Industrial production methods may involve continuous-flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

2-Fluorobenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluorobenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-fluorobenzene-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, leading to specific biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

2-Fluorobenzene-1,4-diamine dihydrochloride can be compared with other fluorinated aromatic amines, such as:

The uniqueness of 2-fluorobenzene-1,4-diamine dihydrochloride lies in its specific substitution pattern and the presence of both fluorine and amine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H8ClFN2

Molecular Weight

162.59 g/mol

IUPAC Name

2-fluorobenzene-1,4-diamine;hydrochloride

InChI

InChI=1S/C6H7FN2.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3H,8-9H2;1H

InChI Key

GVMXNUZAIYYGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)N.Cl

Origin of Product

United States

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